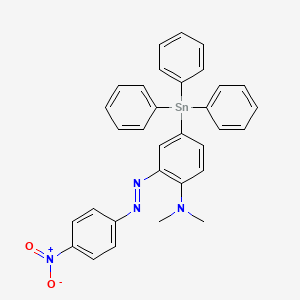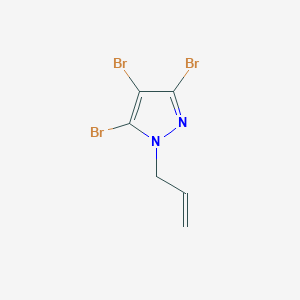![molecular formula C14H19Cl3N2O B11953039 Butyramide, N-[2,2,2-trichloro-1-(2,4-dimethylphenylamino)ethyl]-](/img/structure/B11953039.png)
Butyramide, N-[2,2,2-trichloro-1-(2,4-dimethylphenylamino)ethyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,2,2-TRICHLORO-1-(2,4-DIMETHYL-PHENYLAMINO)-ETHYL)-BUTYRAMIDE is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a butyramide group attached to a trichloroethyl moiety, which is further connected to a dimethylphenylamino group. The presence of multiple functional groups within its structure makes it an interesting subject for chemical research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2,2-TRICHLORO-1-(2,4-DIMETHYL-PHENYLAMINO)-ETHYL)-BUTYRAMIDE typically involves the following steps:
Formation of the Trichloroethyl Intermediate: The initial step involves the chlorination of ethyl compounds to form the trichloroethyl intermediate.
Amination Reaction: The trichloroethyl intermediate is then reacted with 2,4-dimethylphenylamine under controlled conditions to form the desired amine derivative.
Amidation: The final step involves the reaction of the amine derivative with butyric acid or its derivatives to form N-(2,2,2-TRICHLORO-1-(2,4-DIMETHYL-PHENYLAMINO)-ETHYL)-BUTYRAMIDE.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination and amination processes, followed by efficient purification techniques such as recrystallization or chromatography to obtain the pure product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylphenylamino group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the trichloroethyl moiety, potentially converting it to less chlorinated derivatives.
Substitution: The compound can participate in substitution reactions, where the trichloroethyl group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation Products: Oxidized derivatives of the dimethylphenylamino group.
Reduction Products: Less chlorinated derivatives of the trichloroethyl moiety.
Substitution Products: Compounds with different functional groups replacing the trichloroethyl group.
科学研究应用
N-(2,2,2-TRICHLORO-1-(2,4-DIMETHYL-PHENYLAMINO)-ETHYL)-BUTYRAMIDE has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound may be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of N-(2,2,2-TRICHLORO-1-(2,4-DIMETHYL-PHENYLAMINO)-ETHYL)-BUTYRAMIDE involves its interaction with molecular targets such as enzymes and receptors. The trichloroethyl and dimethylphenylamino groups play a crucial role in binding to these targets, leading to modulation of their activity. The exact pathways and molecular targets are subjects of ongoing research.
相似化合物的比较
N-(2,2,2-Trichloroethyl)-butyramide: Lacks the dimethylphenylamino group, resulting in different chemical properties and reactivity.
N-(2,4-Dimethylphenyl)-butyramide: Lacks the trichloroethyl group, affecting its overall stability and reactivity.
Uniqueness: N-(2,2,2-TRICHLORO-1-(2,4-DIMETHYL-PHENYLAMINO)-ETHYL)-BUTYRAMIDE is unique due to the presence of both trichloroethyl and dimethylphenylamino groups, which confer distinct chemical properties and potential applications. The combination of these functional groups makes it a versatile compound for various research and industrial purposes.
属性
分子式 |
C14H19Cl3N2O |
|---|---|
分子量 |
337.7 g/mol |
IUPAC 名称 |
N-[2,2,2-trichloro-1-(2,4-dimethylanilino)ethyl]butanamide |
InChI |
InChI=1S/C14H19Cl3N2O/c1-4-5-12(20)19-13(14(15,16)17)18-11-7-6-9(2)8-10(11)3/h6-8,13,18H,4-5H2,1-3H3,(H,19,20) |
InChI 键 |
LORZAPZAPFWUCO-UHFFFAOYSA-N |
规范 SMILES |
CCCC(=O)NC(C(Cl)(Cl)Cl)NC1=C(C=C(C=C1)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



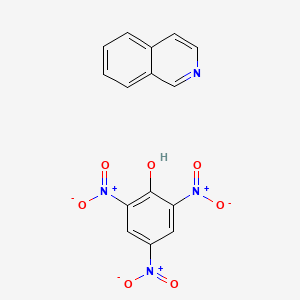

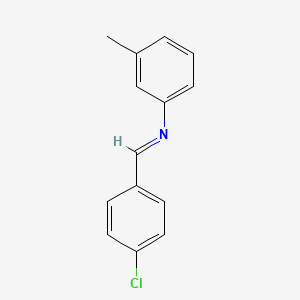
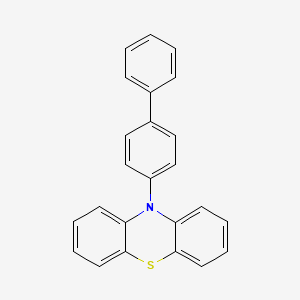


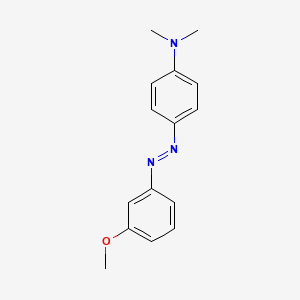


![4-methoxy-N-{2,2,2-trichloro-1-[(3-chlorophenyl)amino]ethyl}benzamide](/img/structure/B11953020.png)
